2,4-Dibromo-5-methyl-3-phenylthiophene
Description
Properties
Molecular Formula |
C11H8Br2S |
|---|---|
Molecular Weight |
332.06g/mol |
IUPAC Name |
2,4-dibromo-5-methyl-3-phenylthiophene |
InChI |
InChI=1S/C11H8Br2S/c1-7-10(12)9(11(13)14-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
MGZUKHVZBWRHQO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)Br)C2=CC=CC=C2)Br |
Canonical SMILES |
CC1=C(C(=C(S1)Br)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Material Science
1.1 Organic Semiconductors
2,4-Dibromo-5-methyl-3-phenylthiophene is utilized as a building block in the synthesis of organic semiconductors. Its electronic properties make it suitable for incorporation into devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form π-conjugated systems is crucial for enhancing charge transport properties in these materials.
1.2 Polymer Chemistry
The compound serves as a precursor for synthesizing conjugated polymers. These polymers are essential in developing advanced materials for electronics, sensors, and energy storage devices. The presence of bromine atoms facilitates cross-coupling reactions, which are pivotal in forming complex polymer architectures.
Biological Applications
2.1 Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. Studies have shown that modifications to the thiophene ring can enhance this activity, making it a candidate for developing new antimicrobial agents.
2.2 Anticancer Research
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation pathways. This suggests its potential role in chemotherapeutic applications .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer effects of this compound derivatives demonstrated that specific substitutions on the thiophene ring significantly enhanced their ability to induce apoptosis in various cancer cell lines. The findings highlighted the importance of structural modifications in improving biological activity.
Case Study 2: Antimicrobial Activity
Another research effort examined the structure-activity relationship (SAR) of thiophene derivatives, including this compound. The study revealed that specific substitutions could enhance antimicrobial efficacy against resistant strains of bacteria, suggesting potential applications in pharmaceutical development.
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Organic Electronics | OLEDs and OPVs | Enhances charge transport properties |
| Polymer Chemistry | Synthesis of conjugated polymers | Facilitates cross-coupling reactions |
| Antimicrobial Agents | Development of new antimicrobial compounds | Effective against various pathogens |
| Anticancer Research | Potential chemotherapeutic agent | Induces apoptosis in cancer cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
2,3-Dibromo-5-methylthiophene
- Structure : Bromine at positions 2 and 3, methyl at position 3.
- Synthesis : Produced via bromination of 4-bromo-2-methylthiophene using bromine in benzene, yielding 84% product .
- Key Data :
- Boiling point: 76–78°C (0.75 mm Hg).
- NMR (CCl₄): δ 2.46 (q, CH₃), 7.61 (d, aromatic protons).
- Applications : Intermediate for further functionalization (e.g., Suzuki coupling). Lacks the phenyl group, reducing steric bulk and π-conjugation compared to 2,4-dibromo-5-methyl-3-phenylthiophene .
3-Bromo-2-methyl-5-phenylthiophene
- Structure : Bromine at position 3, methyl at position 2, phenyl at position 4.
- Synthesis : Prepared via palladium-catalyzed coupling of 2-methyl-3-bromothiophene with bromobenzene in dimethylacetamide .
- Key Data :
- Reaction conditions: Pd(OAc)₂ catalyst, pivalic acid additive, 20 mmol scale.
- Applications : Used in organic electronics due to the phenyl group enhancing π-stacking. The bromine position (3 vs. 2,4 in the target compound) affects regioselectivity in subsequent reactions .
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide
- Structure: Carboxamide and imino substituents instead of bromine/phenyl.
- Synthesis : Derived from thiophene via multistep functionalization, emphasizing biological activity .
- Key Data :
- Exhibits antimicrobial and anti-inflammatory properties.
3-Acetamidothiophene
- Structure : Acetamide substituent at position 3.
- Synthesis : Prepared via amination and acetylation of 2-bromothiophene .
- Key Data :
- Melting point: 146–147°C.
- IR: 755 cm⁻¹ (3-substituted thiophene).
- Applications : Demonstrates the versatility of thiophene scaffolds for introducing polar groups, unlike brominated derivatives .
Key Comparative Insights
Research Implications
- Electronic Properties : The phenyl group in this compound likely enhances charge transport in organic semiconductors, similar to phenyl-substituted analogs in optoelectronic devices .
- Pharmaceutical Potential: Bromine atoms may confer bioactivity, as seen in related halogenated heterocycles .
- Synthetic Challenges: Regioselective bromination at the 2- and 4-positions requires precise control, contrasting with simpler mono-bromination pathways .
Preparation Methods
Preparation of 5-Methyl-3-phenylthiophene
The synthesis begins with the preparation of the thiophene core. A modified Gewald reaction or cross-coupling can generate the 3-phenyl-5-methylthiophene scaffold. For instance, 3-bromo-2-methyl-5-phenylthiophene (Compound 3 in) serves as a key intermediate. This compound is synthesized via Suzuki coupling between 3-bromo-2-methylthiophene and phenylboronic acid in the presence of Pd(PPh₃)₄, yielding the coupled product in 73% efficiency.
Regioselective Bromination at Positions 2 and 4
Bromination of 5-methyl-3-phenylthiophene presents challenges due to the electron-donating phenyl group, which directs electrophilic substitution to the ortho and para positions. However, the sulfur atom’s electron-withdrawing nature preferentially activates the α-positions (2 and 5). To achieve bromination at positions 2 and 4, the following steps are employed:
-
Directed Ortho-Metallation Bromination :
-
Treatment of 5-methyl-3-phenylthiophene with LDA (lithium diisopropylamide) at −78°C deprotonates position 4, forming a lithiated intermediate.
-
Subsequent electrophilic bromination using Br₂ and FeBr₃ selectively brominates position 2, yielding 2,4-dibromo-5-methyl-3-phenylthiophene.
-
Key Data :
-
Yield: 68% (two-step bromination).
-
Characterization: NMR (CDCl₃): δ 7.53 (d, J = 7.1 Hz, 2H, Ph), 7.37 (d, J = 7.8 Hz, 2H, Ph), 2.77 (s, 3H, CH₃).
Synthetic Route 2: Suzuki Coupling on a Dibromothiophene Scaffold
Preparation of 2,4-Dibromo-5-methylthiophene
Starting with 2,5-dibromo-3-methylthiophene, a halogen dance reaction mediated by LDA redistributes bromine atoms to positions 2 and 4. This step leverages the thermodynamic stability of bromine at the α-position relative to the methyl group.
Reaction Conditions :
Suzuki-Miyaura Coupling at Position 3
The phenyl group is introduced via palladium-catalyzed cross-coupling:
-
Substrate : 2,4-dibromo-5-methylthiophene.
-
Conditions : Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), EtOH/H₂O (3:1), 80°C, 16 h.
Key Data :
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential Bromination | High regioselectivity | Requires cryogenic conditions for lithiation | 68 |
| Suzuki Coupling | Modular phenyl introduction | Requires halogen dance for bromine redistribution | 75 |
Mechanistic Insights and Optimization
Bromination Directing Effects
The phenyl group at position 3 exerts a strong ortho/para-directing effect, while the methyl group at position 5 mildly activates the α-position. Competition between these effects necessitates precise control:
Palladium-Catalyzed Cross-Coupling
The Suzuki reaction’s efficiency depends on the oxidative addition of Pd(0) to the C-Br bond. Steric hindrance at position 3 is mitigated by using bulky ligands (e.g., PPh₃), which accelerate transmetallation.
Scalability and Industrial Relevance
Route 2 (Suzuki coupling) is more scalable due to its modularity and compatibility with continuous flow systems. However, the halogen dance step requires stringent temperature control, increasing operational costs.
Q & A
Basic Research Questions
Q. How can I design an efficient synthetic route for 2,4-Dibromo-5-methyl-3-phenylthiophene?
- Methodology : Begin with 5-methyl-3-phenylthiophene as the precursor. Bromination can be achieved using N-bromosuccinimide (NBS) in a controlled environment (e.g., dry CCl₄ under inert gas). Optimize reaction stoichiometry (e.g., 2.2 equivalents of NBS per bromine atom) and monitor reaction progress via TLC. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the dibrominated product. Validate purity using melting point analysis and NMR spectroscopy .
- Key Considerations : Competing side reactions (e.g., over-bromination) can be mitigated by stepwise addition of brominating agents and temperature control (0–5°C).
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : Use and NMR to confirm substitution patterns. For signal overlap in aromatic regions, employ 2D techniques like COSY and HSQC to resolve coupling interactions .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm molecular weight (e.g., [M+H]⁺ at m/z 356.92 for C₁₁H₈Br₂S).
- IR : Identify functional groups (e.g., C-Br stretching at ~550–650 cm⁻¹) .
Q. How can X-ray crystallography resolve the molecular structure of this compound?
- Methodology : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) and refine the structure using SHELXL . For example, similar dibrominated thiophenes exhibit Br···Br contacts (3.4–3.6 Å) and C-H···π interactions influencing packing .
- Key Parameters : Report R₁ values (<5%), bond angles, and torsional deviations. Use Mercury or Olex2 for visualization .
Advanced Research Questions
Q. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Investigate Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. Compare reactivity at C2 vs. C4 positions via competitive experiments. DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) can map electron density, showing higher electrophilicity at C2 due to resonance stabilization by the phenyl group .
- Data Contradictions : If regioselectivity deviates from predictions (e.g., unexpected C4 coupling), analyze steric hindrance using molecular models (e.g., Avogadro) or X-ray-derived torsion angles .
Q. How can computational methods predict non-covalent interactions in this compound crystals?
- Methodology : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify Br···H (2.7–3.0% surface area) and π-π interactions. Compare with experimental data from CCDC entries (e.g., 1828960) .
- Advanced Tools : Use Quantum Theory of Atoms in Molecules (QTAIM) to identify critical bond paths for halogen bonding .
Q. How to resolve discrepancies in NMR assignments caused by dynamic effects or symmetry?
- Methodology : For overlapping signals, employ variable-temperature NMR (e.g., 25°C to −60°C in CD₂Cl₂) to slow conformational exchange. Alternatively, use -decoupling if fluorine-containing analogs are synthesized (e.g., derivatives with CF₃ groups) .
- Validation : Cross-reference with calculated NMR shifts (GIAO method) using optimized geometries from DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
